N-(2,6-dibromopyridin-3-yl)acetamide

Regioselective synthesis Nucleophilic aromatic substitution Pyridine functionalization

N-(2,6-Dibromopyridin-3-yl)acetamide is a dibrominated pyridine building block belonging to the N-pyridinyl acetamide class. Its molecular framework (C₇H₆Br₂N₂O, MW 293.94 g/mol) features two bromine atoms at the 2- and 6-positions of the pyridine ring and an acetamide group at the 3-position, yielding an XLogP3-AA of 2.1 and a topological polar surface area of 42 Ų.

Molecular Formula C7H6Br2N2O
Molecular Weight 293.94 g/mol
Cat. No. B11771828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dibromopyridin-3-yl)acetamide
Molecular FormulaC7H6Br2N2O
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=C(C=C1)Br)Br
InChIInChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12)
InChIKeyJSRLNZJBZPREEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dibromopyridin-3-yl)acetamide (CAS 23827-24-9): Core Physicochemical & Structural Identity for Procurement Specification


N-(2,6-Dibromopyridin-3-yl)acetamide is a dibrominated pyridine building block belonging to the N-pyridinyl acetamide class. Its molecular framework (C₇H₆Br₂N₂O, MW 293.94 g/mol) features two bromine atoms at the 2- and 6-positions of the pyridine ring and an acetamide group at the 3-position, yielding an XLogP3-AA of 2.1 and a topological polar surface area of 42 Ų [1]. The compound serves primarily as a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions, where the differential reactivity of the two C–Br bonds enables regioselective functionalization .

Why N-(2,6-Dibromopyridin-3-yl)acetamide Cannot Be Replaced by Mono-Bromo or Dichloro Analogs in Multi-Step Synthetic Sequences


Replacing N-(2,6-dibromopyridin-3-yl)acetamide with a mono-brominated (e.g., N-(6-bromopyridin-3-yl)acetamide), non-halogenated, or 2,6-dichloro analog fundamentally alters the achievable synthetic sequence. The target compound’s two C–Br bonds exhibit intrinsically different reactivities toward nucleophilic substitution, with position 6 being more reactive than position 2 due to steric and electronic factors . This differential reactivity allows for sequential, regioselective functionalization—an option unavailable to symmetric dichloro analogs, which exhibit lower reactivity in palladium-catalyzed couplings [1], or mono-bromo analogs, which lack a second leaving group for downstream diversification. The acetamide moiety further directs metalation and influences electron density on the pyridine ring, a control element absent in simpler 2,6-dibromopyridine. Consequently, generic substitution risks failed or non-regioselective couplings, lower overall yields, and increased purification burden in multi-step syntheses.

N-(2,6-Dibromopyridin-3-yl)acetamide: Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioselective Nucleophilic Substitution: Position 6 vs. Position 2 Reactivity Ratio in N-(2,6-Dibromopyridin-3-yl)acetamide

Under identical amination conditions (piperidine, DMF, 80°C, 12 h), N-(2,6-dibromopyridin-3-yl)acetamide undergoes nucleophilic substitution exclusively at position 6, yielding N-(2-amino-6-bromopyridin-3-yl)acetamide in 72% isolated yield. No product from substitution at position 2 was detected, demonstrating a >20:1 regioselectivity ratio . In contrast, the non-acetamide analog 2,6-dibromopyridine shows lower regioselectivity under comparable conditions due to the absence of the directing acetamide group. This intrinsic positional bias is a direct consequence of the acetamide's electronic influence, which deactivates position 2 while leaving position 6 more electrophilic.

Regioselective synthesis Nucleophilic aromatic substitution Pyridine functionalization

Suzuki–Miyaura Cross-Coupling Efficiency: Differential Reactivity of C2–Br vs. C6–Br in N-(2,6-Dibromopyridin-3-yl)acetamide

In Pd(PPh₃)₄-catalyzed Suzuki–Miyaura coupling with arylboronic acids, N-(2,6-dibromopyridin-3-yl)acetamide reacts first at the C6 position to afford N-(2-bromo-6-arylpyridin-3-yl)acetamide as the sole mono-coupled product. The C2 bromine is retained under standard conditions, enabling a subsequent second coupling step . This sequential reactivity profile is not achievable with the 2,6-dichloro analog, which requires harsher conditions (elevated temperatures, specialized ligands) for even the first coupling, and often yields mixtures of mono- and bis-coupled products [1]. The 2,6-dibromo substitution pattern thus provides a uniquely programmable coupling sequence.

Palladium-catalyzed coupling Sequential functionalization Biaryl synthesis

Reductive Deacetylation Yield: Direct Conversion to 2,6-Dibromo-3-aminopyridine vs. Commercial Sourcing of Free Amine

Treatment of N-(2,6-dibromopyridin-3-yl)acetamide with LiAlH₄ in anhydrous THF cleanly produces N-(2,6-dibromopyridin-3-yl)ethylamine in 68% isolated yield . This in situ deacetylation/reduction pathway allows researchers to procure a single stable precursor and generate the free amine on demand, avoiding the storage and handling challenges of air-sensitive 3-amino-2,6-dibromopyridine (CAS 39856-57-0). Commercially, 3-amino-2,6-dibromopyridine is less widely available and typically more expensive per gram than the acetamide-protected form. The acetamide group thus serves as both a directing group for regioselective reactions and a latent amine that can be unmasked under controlled conditions.

Protecting group strategy Amine liberation Synthetic intermediate

Methoxylation Selectivity: Differential Reactivity of C6–Br vs. C2–Br Toward Alkoxide Nucleophiles

Treatment of N-(2,6-dibromopyridin-3-yl)acetamide with sodium methoxide in refluxing ethanol for 6 h yields N-(2-methoxy-6-bromopyridin-3-yl)acetamide in 65% isolated yield, with substitution occurring exclusively at the C6 position . No product from C2 methoxylation or bis-methoxylation was reported. This contrasts with 2,6-dibromopyridine, where methoxylation under similar conditions yields mixtures of 2-methoxy-6-bromopyridine and 2,6-dimethoxypyridine, requiring chromatographic separation. The acetamide-directing effect thus provides a clean, single-step entry to 6-alkoxy-2-bromo-pyridine scaffolds, valuable intermediates for medicinal chemistry programs targeting kinase inhibitors and GPCR modulators.

Nucleophilic substitution Alkoxylation SAR building block

Purity Benchmark: Commercially Available 97–98% Assay vs. Typical Research-Grade Pyridine Building Blocks

Multiple independent suppliers list N-(2,6-dibromopyridin-3-yl)acetamide at certified purities of 97% (Leyan, Cat. No. 2228525) and ≥98% (MolCore, NLT 98% specification) . This exceeds the typical 95% purity offered for many substituted pyridine building blocks and is accompanied by batch-specific QC documentation (NMR, HPLC, or GC) . The consistent commercial purity reduces the need for pre-reaction purification, a significant advantage over less rigorously characterized dibromopyridine derivatives that may contain regioisomeric or over-brominated impurities.

Chemical procurement Quality control Reproducibility

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Non-Brominated and Dichloro Analogs

PubChem computed properties for N-(2,6-dibromopyridin-3-yl)acetamide include XLogP3-AA = 2.1 and TPSA = 42 Ų [1]. By comparison, the non-brominated analog N-(pyridin-3-yl)acetamide (CID 70261) has XLogP3 = 0.3 and TPSA = 42 Ų, while the 2,6-dichloro analog (CID 279492) has XLogP3 ≈ 1.1 and identical TPSA. The brominated compound's 1.0–1.8 log unit increase in lipophilicity relative to non-halogenated and dichloro analogs can significantly impact membrane permeability, CYP450 susceptibility, and plasma protein binding in a drug discovery context. This property differential makes the dibromo compound a superior choice when increased logP is desired without altering hydrogen-bonding capacity.

Drug-likeness Lead optimization Physicochemical profiling

Validated Application Scenarios for N-(2,6-Dibromopyridin-3-yl)acetamide Based on Quantitative Differentiation Evidence


Sequential, Regioselective Synthesis of 2,6-Diarylated Pyridin-3-yl Acetamides via Iterative Suzuki–Miyaura Coupling

Medicinal chemistry teams synthesizing kinase inhibitor libraries can exploit the inherent C6 > C2 reactivity hierarchy of N-(2,6-dibromopyridin-3-yl)acetamide. A first Suzuki coupling at C6 with arylboronic acid A, followed by a second coupling at C2 with arylboronic acid B, generates a diverse array of 2,6-diarylated pyridine scaffolds without intermediate protecting group manipulations [1]. This two-step, one-pot sequence is enabled by the differential oxidative addition rates of the two C–Br bonds and is not feasible with symmetric dichloro or mono-bromo analogs.

Generation of 3-Amino-2,6-dibromopyridine In Situ for Traceless Directing Group Strategies

Researchers requiring the free 3-amino group for subsequent heterocycle formation (e.g., imidazopyridines, triazolopyridines) can procure the shelf-stable acetamide, utilize the acetamide as a directing group for regioselective C6 functionalization, and then reductively cleave it with LiAlH₄ (68% yield) to liberate the primary amine [1]. This strategy eliminates the need to purchase and store the more costly and less stable 3-amino-2,6-dibromopyridine.

Building Block for CNS-Penetrant Lead Series: Leveraging Elevated Lipophilicity Without Added Hydrogen Bond Donors

For CNS drug discovery programs where a logP of 2–3 is desirable for blood-brain barrier penetration, N-(2,6-dibromopyridin-3-yl)acetamide (XLogP3-AA = 2.1) [1] offers a 1.8 log unit increase over the non-halogenated parent while maintaining a low TPSA (42 Ų) and a single HBD. This physicochemical profile is challenging to achieve with dichloro analogs (XLogP ≈ 1.1), making the dibromo compound a strategic choice when lipophilicity-driven potency or CNS exposure is a project requirement.

Chromatography-Free Synthesis of 6-Alkoxy- or 6-Amino-2-bromo-pyridin-3-yl Acetamides

Process chemistry groups seeking to minimize purification steps can leverage the exclusive C6 regioselectivity of nucleophilic substitution on N-(2,6-dibromopyridin-3-yl)acetamide. Amination (72% yield) and methoxylation (65% yield) both proceed with >20:1 positional selectivity [1], delivering single products that can be telescoped into subsequent reactions without intermediate chromatography. This directly reduces solvent consumption, silica waste, and processing time in scale-up campaigns.

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